methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate
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Overview
Description
Methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate is a complex organic compound featuring an indole core, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Isoindole Moiety: The isoindole structure can be synthesized via cyclization reactions involving appropriate precursors.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoindole moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, compounds with indole cores are known for their diverse activities, including antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate exerts its effects would depend on its specific application. Generally, compounds with indole cores can interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved might include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
2,5-Dimethoxyphenethylamine: A psychoactive compound with a similar aromatic substitution pattern.
Phthaloyl derivatives: Compounds with isoindole structures used in various chemical applications.
Uniqueness
Methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate is unique due to its combination of an indole core, a dimethoxyphenyl group, and an isoindole moiety. This combination of features is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C27H24N2O5 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1H-isoindol-2-yl]acetate |
InChI |
InChI=1S/C27H24N2O5/c1-32-16-12-13-22(33-2)20(14-16)25-24(19-10-6-7-11-21(19)28-25)26-17-8-4-5-9-18(17)27(31)29(26)15-23(30)34-3/h4-14,26,28H,15H2,1-3H3 |
InChI Key |
MNZMUKUFQLNFEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC(=O)OC |
Origin of Product |
United States |
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